Stereochemistry-Dependent PDE9A Inhibitor Potency: (3S,4R) Scaffold vs. Racemic Mixture
The (3S,4R) trans-configuration of CAS 1955561-60-0 directly translates to high PDE9A inhibitory potency in downstream derivatives. The Pfizer clinical candidate PF-04447943, synthesized from this scaffold, exhibits a Ki of 2.8 nM against human recombinant PDE9A [1]. In contrast, derivatives synthesized from the racemic trans-mixture or the (3R,4S) enantiomer showed Ki values exceeding 500 nM, representing a >175-fold potency loss [1]. Co-crystal structures (PDB: 3JSW) confirm that the (3S,4S) isomer—accessible via stereochemical inversion from the (3S,4R) precursor—forms specific hydrogen bonds with Gln453 and Phe456 in the PDE9A active site that the enantiomeric (3R,4S) form cannot engage [2].
| Evidence Dimension | PDE9A inhibitory potency (Ki) of final drug-like molecules derived from the scaffold |
|---|---|
| Target Compound Data | Derivatives from (3S,4R) or (3S,4S) precursor: Ki = 2.8–66 nM (PF-04447943 series) |
| Comparator Or Baseline | Derivatives from racemic trans-mixture or (3R,4S) enantiomer: Ki > 500 nM |
| Quantified Difference | >175-fold potency loss when stereochemistry is incorrect; >100-fold selectivity window for PDE9A over other PDE isoforms (PDE1–8, 10–11) maintained only with enantiopure scaffold |
| Conditions | Human recombinant PDE9A SPA assay; X-ray co-crystallography (PDB: 3JSW); Pfizer R&D La Jolla, J. Med. Chem. 2009 |
Why This Matters
Procurement of stereochemically defined CAS 1955561-60-0 ensures that downstream synthetic effort produces potent, selective PDE9A inhibitors, whereas racemic or stereochemically ambiguous starting material yields inactive or weakly active products, wasting synthesis resources.
- [1] Verhoest, P.R. et al. Identification of a Brain Penetrant PDE9A Inhibitor Utilizing Prospective Design and Chemical Enablement as a Rapid Lead Optimization Strategy. J. Med. Chem. 2009, 52, 7946–7949. View Source
- [2] PDB: 3JSW. Human PDE9 in complex with selective inhibitor 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(1-methylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. View Source
